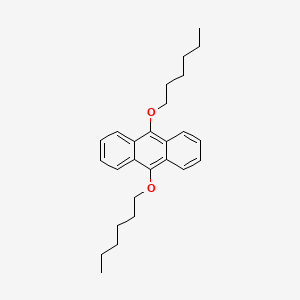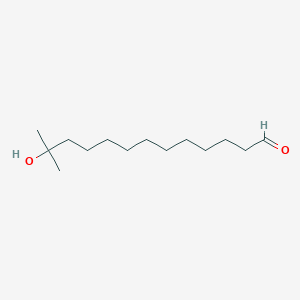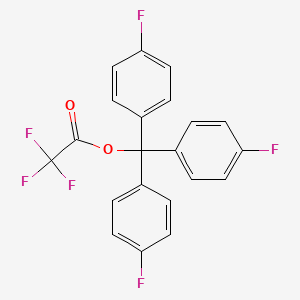
1-Amino-4-anilino-2-methoxyanthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Amino-4-anilino-2-methoxyanthracene-9,10-dione is a complex organic compound belonging to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used in dyes and pigments. This particular compound has unique structural features that make it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-4-anilino-2-methoxyanthracene-9,10-dione typically involves the reaction of anthraquinone derivatives with aniline and methoxy groups under controlled conditions. The process often requires the use of catalysts and specific solvents to facilitate the reaction and achieve high yields.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process is carefully monitored to ensure consistency and purity of the final product.
化学反応の分析
Types of Reactions: 1-Amino-4-anilino-2-methoxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives.
科学的研究の応用
1-Amino-4-anilino-2-methoxyanthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and dyes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-Amino-4-anilino-2-methoxyanthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
- 1-Amino-4-hydroxy-2-methoxyanthracene-9,10-dione
- 1-Amino-4-anilino-2-hydroxyanthracene-9,10-dione
- 1-Amino-4-anilino-2-methyl-anthracene-9,10-dione
Uniqueness: 1-Amino-4-anilino-2-methoxyanthracene-9,10-dione stands out due to its specific combination of functional groups, which impart unique chemical and biological properties
特性
CAS番号 |
90791-37-0 |
|---|---|
分子式 |
C21H16N2O3 |
分子量 |
344.4 g/mol |
IUPAC名 |
1-amino-4-anilino-2-methoxyanthracene-9,10-dione |
InChI |
InChI=1S/C21H16N2O3/c1-26-16-11-15(23-12-7-3-2-4-8-12)17-18(19(16)22)21(25)14-10-6-5-9-13(14)20(17)24/h2-11,23H,22H2,1H3 |
InChIキー |
XUWMGNPWAPODQF-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C2=C(C(=C1)NC3=CC=CC=C3)C(=O)C4=CC=CC=C4C2=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[Diethylaminooxy(hydroxy)phosphoryl]acetic acid;hydrochloride](/img/structure/B14361960.png)
![5-[(1H-Inden-5-yl)oxy]pentanoic acid](/img/structure/B14361965.png)

![N-[(5-Chloro-2-nitrophenyl)methylidene]hydroxylamine](/img/structure/B14361975.png)

![[4-(Methanesulfinyl)butoxy]benzene](/img/structure/B14361984.png)
![1-Chloro-2-[methoxy(phenyl)methyl]benzene](/img/structure/B14362001.png)


![(E,E)-1,1'-Oxybis[(4-methoxyphenyl)diazene]](/img/structure/B14362018.png)
